2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenox yphenyl)acetamide
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Overview
Description
2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and subsequent functionalization to introduce the desired substituents.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
- Antimicrobial Properties
-
Antitumor Activity
- Research indicates that 1,2,4-triazole derivatives can induce apoptosis in cancer cells. For example, a related triazole compound demonstrated selective cytotoxicity against melanoma cells (VMM917), suggesting potential for use in cancer therapies . The compound in focus may share similar mechanisms due to structural analogies.
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles typically inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates including steroids and fatty acids.
- Cell Cycle Arrest : Some studies have indicated that triazole derivatives can cause cell cycle arrest in cancer cells, particularly at the S phase, thereby inhibiting proliferation .
- Apoptosis Induction : The ability to trigger apoptotic pathways in tumor cells has been noted as a significant mechanism by which these compounds exert their antitumor effects.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : A study evaluated various triazole derivatives and found that specific substitutions on the triazole ring enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The compound's structural features likely contribute to its effectiveness .
- Antitumor Mechanism : In vitro assays showed that similar triazole compounds could significantly reduce cell viability in melanoma cell lines through apoptosis induction and cell cycle arrest . This suggests that the compound may also possess similar properties.
- Inflammation Modulation : Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, which may be relevant for conditions like arthritis and other inflammatory diseases .
Properties
Molecular Formula |
C29H23ClN4O3S |
---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H23ClN4O3S/c1-36-24-15-7-20(8-16-24)28-32-33-29(34(28)23-13-9-21(30)10-14-23)38-19-27(35)31-22-11-17-26(18-12-22)37-25-5-3-2-4-6-25/h2-18H,19H2,1H3,(H,31,35) |
InChI Key |
FXIIJCYZYIEPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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